Product packaging for 1-(Difluoromethyl)-3-methoxynaphthalene(Cat. No.:)

1-(Difluoromethyl)-3-methoxynaphthalene

Cat. No.: B11893075
M. Wt: 208.20 g/mol
InChI Key: MJQDETLLYKOJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-3-methoxynaphthalene is a fluorinated organic compound of significant interest in advanced chemical research and development. This compound features a naphthalene ring system substituted with both a difluoromethyl group and a methoxy group, a structural motif known to be valuable in the synthesis of more complex molecules. Researchers primarily investigate such difluoromethyl-substituted aromatics as key intermediates in the development of active ingredients, particularly in the agrochemical sector. The difluoromethyl group is a critical functional group in modern medicinal and pesticide chemistry, as it can influence the metabolic stability, bioavailability, and binding affinity of a molecule . For instance, analogous compounds like 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are established as essential intermediates for a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides . Similarly, other difluoromethyl-naphthalene derivatives, such as 1-(Difluoromethyl)naphthalene-3-methanol, are offered for research purposes, highlighting the interest in this chemical space . The presence of the methoxy group also provides a site for further chemical modification, making this compound a versatile building block for constructing compound libraries. Potential research applications include its use as a precursor in the synthesis of candidates for new fungicides, herbicides, or pharmaceuticals, leveraging the biological activity often associated with difluoromethyl ethers and aromatics . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10F2O B11893075 1-(Difluoromethyl)-3-methoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethyl)-3-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,12H,1H3

InChI Key

MJQDETLLYKOJOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)C(F)F

Origin of Product

United States

Reaction Chemistry and Transformative Potential of 1 Difluoromethyl 3 Methoxynaphthalene

Reactivity Profiles of the Difluoromethyl Group within Naphthalene (B1677914) Derivatives

The difluoromethyl (–CF₂H) group has garnered significant attention in medicinal and materials chemistry. Its unique properties, which are distinct from both methyl (–CH₃) and trifluoromethyl (–CF₃) groups, impart a specific reactivity profile to the aromatic ring it is attached to.

Electronic Influence and Electrophilic/Nucleophilic Characteristics of –CF₂H

The difluoromethyl group is recognized as a moderate electron-withdrawing substituent. This effect stems from the high electronegativity of the two fluorine atoms, which pull electron density away from the attached carbon atom and, by extension, from the naphthalene ring through an inductive effect (–I). However, unlike the trifluoromethyl group, the presence of a hydrogen atom slightly mitigates this electron withdrawal.

The –CF₂H group is also considered a lipophilic hydrogen bond donor, capable of forming weak hydrogen bonds. This characteristic makes it a bioisostere for hydroxyl (–OH) and thiol (–SH) groups in drug design. The electronic nature of the –CF₂H group influences the reactivity of the naphthalene ring, making it less susceptible to electrophilic attack compared to an unsubstituted naphthalene, but also activating it towards potential nucleophilic aromatic substitution under certain conditions. The difluoromethyl radical (•CF₂H) itself is generally considered to exhibit nucleophilic behavior in its reactions with aromatic compounds.

Table 1: Comparison of Electronic Properties of Selected Substituents

Substituent Hammett Sigma (σₚ) Constant Inductive Effect Resonance Effect General Characteristic
–CH₃ -0.17 Weakly donating Weakly donating Activating
–H 0.00 Neutral Neutral Neutral
–CF₂H +0.33 Strongly withdrawing Weakly donating Deactivating
–CF₃ +0.54 Strongly withdrawing Weakly withdrawing Strongly Deactivating
–OCH₃ -0.27 Withdrawing Strongly donating Strongly Activating

This table presents generalized Hammett constants for the para position on a benzene (B151609) ring to illustrate the relative electronic effects. The exact values can vary with the specific molecular system.

Potential for Radical Reactions involving the Difluoromethyl Unit

The C–H bond in the difluoromethyl group is susceptible to abstraction, leading to the formation of a difluoromethyl radical (•CF₂H). This reactivity has been harnessed in a variety of synthetic methodologies, particularly in the direct C–H difluoromethylation of arenes and heteroarenes using visible light photoredox catalysis. In the context of 1-(difluoromethyl)-3-methoxynaphthalene, while the –CF₂H group is already installed, its C–H bond could potentially participate in radical-mediated transformations under specific conditions, such as hydrogen atom transfer (HAT) processes. Furthermore, the generation of aryl radicals on the naphthalene ring could lead to intramolecular reactions involving the difluoromethyl group, although such pathways are highly specific to the reaction conditions.

Impact of the Methoxy (B1213986) Substituent on Naphthalene Reactivity

The methoxy group (–OCH₃) at the 3-position of the naphthalene ring exerts a powerful influence on the molecule's reactivity, primarily through its strong electron-donating resonance effect.

Activation of the Aromatic Ring towards Electrophilic Attack

The methoxy group is a potent activating group in electrophilic aromatic substitution (SₑAr) reactions. The oxygen atom's lone pairs of electrons can be delocalized into the naphthalene π-system through resonance (+R effect). This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than unsubstituted naphthalene. This activation is generally stronger than the deactivating inductive effect of the difluoromethyl group, suggesting that the molecule will readily undergo electrophilic substitution.

Regiodirecting Effects in Further Derivatization

In electrophilic aromatic substitution, the positions of attack are governed by the directing effects of the existing substituents. The methoxy group at the 3-position (a β-position) strongly directs incoming electrophiles to the adjacent α-positions, primarily position 4, due to the formation of a more stable carbocation intermediate. Position 2 is also activated but is sterically hindered by the methoxy group.

The difluoromethyl group at the 1-position is a deactivating group and is expected to direct incoming electrophiles to the meta positions relative to itself (positions 3, 6, and 8). However, its directing effect is weak compared to the powerful activating and directing effect of the methoxy group. Therefore, the regiochemical outcome of electrophilic substitution on this compound will be predominantly controlled by the methoxy group, favoring substitution at the C-4 position. Attack at the C-2 position is sterically hindered. Substitution on the other ring may also occur, typically at the C-5 and C-7 positions, which are para and ortho, respectively, to the methoxy group through the fused ring system.

Synthetic Transformations of this compound

The dual functionality of this compound opens avenues for a range of synthetic modifications, allowing for the generation of a library of complex derivatives.

Electrophilic Aromatic Substitution: As dictated by the activating methoxy group, the naphthalene core can undergo various electrophilic substitution reactions. Examples include:

Halogenation: Introduction of bromine or chlorine at the C-4 position using reagents like Br₂ or N-chlorosuccinimide.

Nitration: Addition of a nitro group, typically at C-4, using nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, which would be directed to the C-4 position. The choice of solvent can be critical in controlling regioselectivity in Friedel-Crafts reactions on methoxynaphthalenes.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group (a naphthol derivative) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This transformation provides a new functional handle for further reactions, such as etherification or esterification. The synthesis of 2-methoxynaphthalene (B124790) from 2-naphthol (B1666908) is a reversible-type process under certain conditions.

Nucleophilic Aromatic Substitution: While the methoxy group itself is a poor leaving group, its displacement via a nucleophilic aromatic substitution (SₙAr) mechanism is possible if the ring is sufficiently activated by other electron-withdrawing groups. For instance, if a nitro group were introduced onto the ring, it could facilitate the displacement of the methoxy group by strong nucleophiles.

Metal-Catalyzed Cross-Coupling: Conversion of the molecule into an organohalide (e.g., via bromination at C-4) would allow for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. This would enable the introduction of a wide variety of substituents, including aryl, alkyl, or vinyl groups, providing access to highly functionalized naphthalene systems.

C–H Functionalization: Modern synthetic methods allow for the direct functionalization of C–H bonds. It is plausible that under specific catalytic conditions, C–H bonds on the naphthalene ring could be targeted for arylation, alkylation, or other transformations, offering a more atom-economical approach to derivatization.

Photochemical Reactions: Methoxy- and cyano-substituted naphthalenes are known to undergo photochemical addition reactions with alkenes, leading to the formation of cyclobutane and other complex polycyclic systems. This suggests that this compound could serve as a substrate in various photochemical transformations.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene. In this compound, the powerful activating effect of the methoxy group at the 3-position dominates the directing effects for electrophilic aromatic substitution. Methoxy groups are strong ortho-, para-directors due to their ability to stabilize the intermediate carbocation (arenium ion) through resonance. wikipedia.org

Conversely, the difluoromethyl group at the 1-position is expected to be deactivating and meta-directing in nature due to its electron-withdrawing inductive effect. When both an activating and a deactivating group are present on an aromatic ring, the activating group's influence is generally paramount in determining the position of substitution. cutm.ac.in

Therefore, electrophilic substitution reactions on this compound are predicted to occur primarily at the positions ortho and para to the methoxy group. Specifically, the C2, C4, and potentially the C5 and C7 positions are the most likely sites for electrophilic attack. The precise regioselectivity will be influenced by the specific electrophile and reaction conditions, with steric hindrance from the difluoromethyl group potentially disfavoring substitution at the C2 position.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

Reagent/ReactionPredicted Major Product(s)
Nitration (HNO₃/H₂SO₄)Substitution at C4 and C5/C7
Halogenation (Br₂/FeBr₃)Substitution at C4 and C5/C7
Friedel-Crafts Acylation (RCOCl/AlCl₃)Substitution at C4 and C5/C7
Sulfonation (SO₃/H₂SO₄)Substitution at C4 and C5/C7

Nucleophilic Substitution Reactions at the Difluoromethyl Center

The difluoromethyl group attached to the naphthalene ring is susceptible to nucleophilic substitution, although it is generally less reactive than a corresponding dichloromethyl or dibromomethyl group. The carbon-fluorine bond is strong; however, the benzylic-like position of the difluoromethyl group enhances its reactivity towards nucleophilic attack, particularly through an Sₙ1-type mechanism due to the potential for resonance stabilization of the resulting carbocation by the naphthalene ring.

Strong nucleophiles can displace one or both of the fluorine atoms. The reaction often requires elevated temperatures or the use of reagents that can activate the C-F bond. For instance, reactions with alkoxides, thiolates, or amines could lead to the corresponding ethers, thioethers, or amines.

Furthermore, the acidity of the hydrogen atom on the difluoromethyl group can be exploited. In the presence of a strong base, this proton can be removed to generate a carbanion, which can then react with various electrophiles. nih.gov This opens up possibilities for C-C bond formation at this position.

Oxidation and Reduction Chemistry of the Compound

The methoxy group makes the naphthalene ring electron-rich and thus susceptible to oxidation. acs.orgrsc.orgsigmaaldrich.com Strong oxidizing agents can lead to the formation of quinone-type structures or even ring cleavage under harsh conditions. Electrochemical oxidation of methoxylated naphthalenes has been shown to be a viable route to various oxygenated derivatives. rsc.org

The difluoromethyl group is generally stable to common oxidizing agents. However, the naphthalene ring itself can be reduced under various conditions. Catalytic hydrogenation, for instance, can reduce one or both of the aromatic rings to yield tetralin or decalin derivatives, respectively. The specific conditions of hydrogenation (catalyst, pressure, temperature) will determine the extent of reduction.

Reduction of the difluoromethyl group itself is challenging due to the strength of the C-F bond and is not a commonly observed transformation under standard reduction conditions used for aromatic systems.

Coupling Reactions and Complex Molecule Synthesis

The presence of the difluoromethyl group and the naphthalene scaffold allows for a variety of coupling reactions, which are pivotal in the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly relevant. acs.orgresearchgate.netnih.gov

For instance, if a halogen atom were introduced onto the naphthalene ring via electrophilic aromatic substitution, this could serve as a handle for Suzuki, Stille, or Heck coupling reactions. These reactions would allow for the introduction of new aryl, vinyl, or alkyl groups, thereby expanding the molecular complexity.

Furthermore, the difluoromethyl group itself can participate in certain coupling reactions. Recent advances in catalysis have enabled the use of difluoromethylated arenes in cross-coupling processes. acs.org These methods often involve the activation of the C-H or C-F bonds within the difluoromethyl moiety. Such transformations are highly valuable for the late-stage functionalization of molecules in drug discovery and materials science.

Coupling Reaction TypePotential Application
Suzuki CouplingFormation of biaryl structures by coupling a halogenated derivative with a boronic acid.
Heck CouplingIntroduction of an alkene substituent by coupling a halogenated derivative with an olefin.
C-H Activation/CouplingDirect functionalization of the naphthalene ring or the difluoromethyl group.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms for Difluoromethylation Processes

The synthesis of aryl-CF2H compounds, including 1-(Difluoromethyl)-3-methoxynaphthalene, can be approached through several mechanistic routes. The choice of reagents and reaction conditions dictates whether the pathway involves radical intermediates or carbene species.

The difluoromethylation of the 3-methoxynaphthalene core can plausibly proceed via two primary mechanisms: a radical pathway or a carbene-mediated pathway.

Radical Intermediates: A common strategy for C-H difluoromethylation involves the generation of a difluoromethyl radical (•CF2H). This is often achieved using photoredox catalysis, where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable difluoromethyl precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na). The generated •CF2H radical is electrophilic and can add to the electron-rich naphthalene (B1677914) ring of 3-methoxynaphthalene. This addition would form a resonance-stabilized radical intermediate. Subsequent oxidation and deprotonation would then yield the final product, this compound. The regioselectivity of the radical attack is governed by the electronic properties of the substituted naphthalene ring and the stability of the resulting radical intermediate.

Carbene Formation: An alternative pathway involves the generation of difluorocarbene (:CF2), a highly reactive intermediate. Reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) can serve as precursors to difluorocarbene. In the presence of a suitable activator, :CF2 is formed and can react with nucleophiles. While direct insertion into an aromatic C-H bond is challenging, the reaction could proceed via the nucleophilic attack of the methoxy (B1213986) oxygen onto the difluorocarbene. This would form an ylide intermediate, which could then potentially undergo a rearrangement to install the difluoromethyl group on the aromatic ring. However, a more likely scenario for carbene chemistry involves its reaction with ketones to form difluoromethyl enol ethers. beilstein-journals.org For a substrate like 3-methoxynaphthalene, a radical pathway is generally considered a more direct route for C-H functionalization.

The choice of catalyst and difluoromethylating agent is crucial for controlling the outcome of the reaction. These components determine the reaction mechanism, efficiency, and the regioselectivity of the difluoromethylation on the naphthalene scaffold.

Catalysts: In radical-based transformations, photoredox catalysts like eosin (B541160) Y or rose bengal are often employed. researchgate.net These organic dyes can absorb visible light and initiate the radical chain reaction under mild conditions, which is advantageous for preserving sensitive functional groups. Metal catalysts can also be used, although concerns about potential toxicity and product contamination can arise, particularly in pharmaceutical applications. researchgate.net

Reagents: A variety of reagents have been developed to act as sources for the difluoromethyl group, each with its own reactivity profile and mechanistic preference. The table below summarizes some common reagents and their likely mechanistic pathways.

Reagent NameCommon AbbreviationTypical Mechanistic Pathway
Sodium DifluoromethanesulfinateCF2HSO2NaRadical (•CF2H)
(Bromodifluoromethyl)trimethylsilaneTMSCF2BrDifluorocarbene (:CF2)
Difluoromethyl Phenyl SulfonePhSO2CF2HRadical (•CF2H)
Zinc DifluoromethanesulfinateDFMS-ZnRadical (•CF2H)

The efficiency and selectivity of the difluoromethylation of 3-methoxynaphthalene to form the 1-isomer depend on directing effects. The methoxy group is an ortho-, para-directing activator for electrophilic substitution. In radical reactions, the position of attack is also influenced by the stability of the intermediate, with attack at the C1 position being highly favored in naphthalene systems due to the formation of a well-stabilized resonance intermediate.

Quantum Chemical Calculations in Understanding Compound Behavior

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound without the need for empirical data. These computational studies provide fundamental insights into molecular structure, stability, and reactivity.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For this compound, a DFT study, likely employing a functional such as B3LYP or ωB97XD with a suitable basis set (e.g., 6-311G(d,p)), would provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov

These calculations would reveal the structural impact of the electron-donating methoxy group and the electron-withdrawing difluoromethyl group on the geometry of the naphthalene core. For instance, the C-O bond of the methoxy group and the C-C and C-F bonds of the difluoromethyl group could be analyzed and compared to standard values to understand electronic delocalization and steric strain within the molecule.

Beyond molecular structure, DFT is instrumental in predicting the electronic landscape of a molecule, which governs its reactivity. Key properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted naphthalene ring, while the LUMO might have significant contributions from the difluoromethyl group and the aromatic system.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the MEP would likely show negative potential around the oxygen atom of the methoxy group and positive potential around the hydrogen atom of the difluoromethyl group, highlighting its capacity for hydrogen bonding.

The table below outlines key electronic properties predictable by DFT and their significance.

Calculated PropertySignificance
HOMO Energy Energy of the outermost electron orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack.
Dipole Moment Measures the overall polarity of the molecule.

The difluoromethyl group is not static; it can rotate around the single bond connecting it to the naphthalene ring. Conformational analysis using DFT can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice.

Furthermore, computational methods can predict and analyze the non-covalent interactions that govern how molecules of this compound interact with each other in the solid state. The -CF2H group can act as a weak hydrogen bond donor, while the oxygen of the methoxy group and the π-system of the naphthalene ring can act as hydrogen bond acceptors. These interactions, along with van der Waals forces, dictate the crystal packing and physical properties of the compound. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these crucial intermolecular contacts. nih.gov

Spectroscopic Characterization Techniques in Chemical Research of 1 Difluoromethyl 3 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For 1-(Difluoromethyl)-3-methoxynaphthalene, a trio of NMR techniques—¹H, ¹³C, and ¹⁹F NMR—are utilized to gain a comprehensive understanding of its molecular framework.

¹H NMR Spectral Analysis: Probing Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the protons of the methoxy (B1213986) and difluoromethyl groups are observed.

The aromatic protons typically appear in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their electronic environment and coupling interactions with neighboring protons. The methoxy group protons (–OCH₃) characteristically present as a singlet, as they are not coupled to any other protons. The proton of the difluoromethyl group (–CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (a 1:2:1 triplet, based on the n+1 rule for coupling to I=1/2 nuclei). The large coupling constant associated with this triplet is a hallmark of geminal H-F coupling.

Interactive Data Table: ¹H NMR Spectral Data for this compound and Related Compounds

CompoundFunctional GroupChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
1-MethoxynaphthaleneAromatic Protons6.69-8.26m-
Methoxy Protons3.86s-
2-Methoxynaphthalene (B124790)Aromatic Protons7.13-7.76m-
Methoxy Protons3.91s-
(Difluoromethyl)(3-nitrobenzyl)sulfaneDifluoromethyl Proton6.81t55.8
Aromatic & Benzyl Protons7.53-8.24m-

Note: 'm' denotes a multiplet, 's' denotes a singlet, and 't' denotes a triplet. Data for 1- and 2-Methoxynaphthalene are provided for comparative purposes. chemicalbook.comresearchgate.netchemicalbook.com The data for (Difluoromethyl)(3-nitrobenzyl)sulfane illustrates a typical difluoromethyl proton signal. rsc.org

¹³C NMR Spectral Analysis: Characterizing the Carbon Framework and Fluorine Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. In the spectrum of this compound, distinct signals are expected for each unique carbon atom in the naphthalene rings, the methoxy group, and the difluoromethyl group.

The carbon atoms of the naphthalene ring will resonate in the aromatic region of the spectrum. The carbon of the methoxy group typically appears in the range of 55-60 ppm. docbrown.info A key feature of the ¹³C NMR spectrum is the signal for the difluoromethyl carbon (–CHF₂). This carbon's resonance is split into a triplet due to one-bond coupling with the two fluorine atoms. This C-F coupling constant is typically large, providing a clear diagnostic marker for the presence of the CF₂ group. Furthermore, the electronegative fluorine atoms will influence the chemical shifts of nearby carbon atoms through space.

Interactive Data Table: ¹³C NMR Spectral Data for this compound and Related Compounds

CompoundCarbon AtomChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
1-MethoxynaphthaleneNaphthalene Carbons105.5-157.4--
Methoxy Carbon55.4--
2-MethoxynaphthaleneNaphthalene Carbons105.7-157.5--
Methoxy Carbon55.3--
(Difluoromethyl)(3-nitrobenzyl)sulfaneDifluoromethyl Carbon119.73t274.3
Aromatic & Benzyl Carbons30.60-148.39s, t-

Note: 's' denotes a singlet and 't' denotes a triplet. Data for 1- and 2-Methoxynaphthalene are provided for comparative purposes. chemicalbook.comspectrabase.com The data for (Difluoromethyl)(3-nitrobenzyl)sulfane illustrates the characteristic triplet for a difluoromethyl carbon. rsc.org

¹⁹F NMR Spectroscopy: Diagnostic Signals for the Difluoromethyl Group and Fluorine Atom Interactions

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov It provides invaluable information about the chemical environment of the fluorine nuclei. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.

This resonance will appear as a doublet due to coupling with the single geminal proton (¹JHF). The chemical shift of this signal is characteristic of a difluoromethyl group attached to an aromatic system. By convention, ¹⁹F NMR chemical shifts are referenced to CFCl₃. amazonaws.com The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the difluoromethyl moiety. nih.govbiophysics.org

Interactive Data Table: ¹⁹F NMR Spectral Data for Compounds with a Difluoromethyl Group

CompoundFunctional GroupChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
Difluoromethyl 4-methoxybenzoate-COOCF₂H-91.27d71.4
(Difluoromethyl)(3-nitrobenzyl)sulfane-CH₂SCF₂H-93.69d55.8
1-(Difluoromethyl)-2-phenyl-1H-imidazole>NCF₂H-90.56d59.8

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀F₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass.

In addition to the molecular ion peak, the mass spectrum will display a series of fragment ions, which are formed by the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern is often predictable and can be used to deduce the structure of the molecule. For this compound, characteristic fragmentation pathways may involve the loss of the difluoromethyl group (∙CHF₂), the methoxy group (∙OCH₃), or a molecule of formaldehyde (B43269) (CH₂O) from the methoxy group. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted Molecular Weight of this compound

CompoundFormulaExact Mass (Da)Molecular Weight ( g/mol )
This compoundC₁₂H₁₀F₂O208.0700208.20

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

In the IR spectrum of this compound, several key absorption bands are expected. The presence of the aromatic naphthalene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. nih.gov The C-O stretching of the methoxy group will likely appear as a strong band in the 1250-1000 cm⁻¹ range. nih.gov The C-F stretching vibrations of the difluoromethyl group are expected to be strong and typically occur in the 1100-1000 cm⁻¹ region. rsc.org The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Aromatic C=CStretch1500-1600
C-O (Aryl Ether)Stretch1250-1000
C-FStretch1100-1000

This table provides a general guide to the expected IR absorption regions for the functional groups present in this compound. rsc.orgnih.govnih.gov

Advanced Research Applications and Structural Insights of Difluoromethylated Naphthalene Derivatives

Applications in Materials Science and Organic Electronics

The naphthalene (B1677914) core, a simple bicyclic aromatic hydrocarbon, provides a versatile scaffold for constructing electronically active materials. rasayanjournal.co.inijpsjournal.comresearchgate.net When functionalized with electron-withdrawing groups like difluoromethyl, these derivatives become promising candidates for various applications in organic electronics.

Tailoring Electron-Acceptor Properties through Fluorine Substitution

The introduction of fluorine-containing substituents is a powerful strategy for modulating the electronic characteristics of aromatic systems. The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect, which can be fine-tuned by the number of fluorine atoms attached to a methyl group. nih.gov Perfluoroalkyl groups are consistently electron-withdrawing, and this effect can be systematically adjusted, as shown by the Hammett constants of progressively fluorinated methyl groups. nih.gov This "even distribution" of the fluorine effect allows for precise control over the electron-acceptor properties of the molecule. nih.gov

In donor-π-acceptor (D-π-A) systems, which are crucial for organic electronics, a naphthalene moiety can serve as the π-bridge or even as the electron acceptor itself. rsc.orgrsc.orgresearchgate.net By attaching a group like difluoromethyl, the electron density of the naphthalene ring is significantly altered, enhancing its acceptor character. nih.gov This modification lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which is critical for creating efficient n-channel (electron-transporting) materials for use in organic field-effect transistors and other electronic devices. researchgate.net Research on naphthalene diimides has shown that fluorination effectively decreases the electron injection barrier, facilitating electron mobility. researchgate.net

Table 1: Comparison of Hammett Constants (σp) for Fluorinated Methyl Substituents

This table illustrates the progressive increase in electron-withdrawing strength with the addition of fluorine atoms to a methyl group.

SubstituentHammett Constant (σp)Electronic Effect
-CH₃-0.17Electron-Donating
-CH₂F+0.11Electron-Withdrawing
-CHF₂+0.32Stronger Electron-Withdrawing
-CF₃+0.54Very Strong Electron-Withdrawing
Data sourced from nih.gov.

Incorporation into Polymeric Materials (e.g., poly(arylene ether ketone)s)

Fluorinated naphthalene derivatives serve as valuable monomers for the synthesis of high-performance polymers like poly(arylene ether ketone)s (PAEKs). researchgate.netresearchgate.netcanada.ca The incorporation of these rigid, fluorinated units into the polymer backbone can significantly enhance the material's properties. researchgate.netnih.gov

Studies on PAEKs synthesized with fluorinated and naphthalene-containing monomers demonstrate several key advantages:

High Thermal Stability: The introduction of fluorine atoms and naphthalene rings leads to polymers with excellent thermal stability, with glass transition temperatures (Tg) often exceeding 167°C and 5% weight loss decomposition temperatures (Td5) surpassing 528°C. researchgate.net

Low Dielectric Constant: For applications in microelectronics, a low dielectric constant (k) is essential to reduce signal delay and power consumption. nih.gov Fluorination is a common strategy to lower the dielectric constant. PAEKs containing trifluoromethyl groups have achieved dielectric constants as low as 2.57, a significant improvement over the commercial PAEK value of 3.3. researchgate.netnih.gov

Good Mechanical Properties: These polymers typically form strong, flexible films with high tensile strength and modulus, making them suitable for demanding applications. researchgate.netmdpi.com

The synthesis of these polymers often involves nucleophilic substitution polycondensation, reacting a fluorinated monomer with a bisphenol monomer. nih.govmdpi.comnih.gov By designing monomers like 1-(difluoromethyl)-3-methoxynaphthalene, new PAEKs with tailored thermal and dielectric properties can be developed.

Table 2: Properties of Fluorinated Naphthalene-Based Poly(arylene ether ketone)s

This table summarizes the enhanced properties of PAEKs upon incorporation of fluorinated naphthalene monomers, demonstrating their suitability for advanced applications.

Polymer AttributeValue Range / ObservationSource(s)
Glass Transition Temp. (Tg)> 167 °C researchgate.net
5% Weight Loss Temp. (Td5)> 528 °C researchgate.net
Tensile Strength62.86–104.13 MPa researchgate.net
Tensile Modulus1.96–3.83 GPa researchgate.net
Dielectric Constant (@ 1 MHz)As low as 2.57 researchgate.net
Data is for fluorinated naphthalene-based PAEKs and provides a benchmark for the expected performance of polymers derived from difluoromethylated naphthalenes.

Investigation of Optical Properties and Photoluminescence in Fluorinated Naphthalenes

While the parent naphthalene molecule is fluorescent in solution, it is typically non-emissive in the solid state. omlc.org However, functionalization with fluorinated groups can induce remarkable photoluminescent properties. Research on amino core-substituted naphthalene diimides (cNDIs) with fluorinated side chains has revealed unprecedented optical characteristics, including high fluorescence quantum yields of approximately 0.8 and long fluorescence lifetimes of about 13 nanoseconds in various solvents. dntb.gov.ua

These excellent properties are also evident at the single-molecule level, where these compounds exhibit exceptional photostability. dntb.gov.ua The presence of fluorine atoms does not necessarily lead to a significant increase in intersystem crossing to the triplet state, which is beneficial for maintaining high fluorescence efficiency. dntb.gov.ua Furthermore, the introduction of rigid aromatic structures like naphthalene into polymers can lead to long-lived phosphorescence by suppressing molecular motion. titech.ac.jp The combination of a naphthalene core with fluorine substituents, as in this compound, offers a promising route to developing new materials for optical and photonic applications, including spectral conversion films that can shift UV light to longer, more useful wavelengths. titech.ac.jpdntb.gov.uaresearchgate.net

Contributions to Medicinal Chemistry and Agrochemical Research

The naphthalene scaffold is a versatile platform in medicinal chemistry, forming the core of numerous approved drugs. rasayanjournal.co.inijpsjournal.comresearchgate.netnih.gov The unique properties of the difluoromethyl group make it an especially attractive substituent for designing new bioactive molecules. researchgate.netresearchgate.net

Difluoromethyl Group as a Bioisostere and Lipophilic Hydrogen Bond Donor

One of the most powerful strategies in drug design is bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to improve a drug candidate's profile. The difluoromethyl (CHF₂) group is recognized as an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. researchgate.netresearchgate.netnih.gov

A key feature of the CHF₂ group is its ability to act as a "lipophilic hydrogen bond donor." researchgate.netsemanticscholar.orgacs.orgbohrium.com This is a somewhat counterintuitive property; while the group increases lipophilicity (fat solubility), which can enhance membrane permeability, the polarized C-H bond can still participate in hydrogen bonding. researchgate.net This dual functionality is highly valuable in drug design.

Systematic studies on difluoromethyl anisoles and thioanisoles—close structural analogs of this compound—have quantified this behavior. nih.govbohrium.com

Hydrogen Bond Acidity: Using ¹H NMR analysis, the hydrogen bond acidity parameter (A) for the CHF₂ group was determined to be in the range of 0.085–0.126. This is comparable to the hydrogen-bonding strength of thiophenols and anilines, although weaker than that of a hydroxyl group. researchgate.netnih.govacs.org

Lipophilicity: While considered a lipophilicity-enhancing group, the actual change in the water-octanol partition coefficient upon replacing a methyl with a difluoromethyl group (ΔlogP) is modest, spanning from -0.1 to +0.4. nih.govacs.org

This unique combination allows medicinal chemists to replace a traditional hydrogen-bonding group like a hydroxyl with a more metabolically stable and lipophilic CHF₂ group, potentially improving a drug's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its binding affinity to the target protein. researchgate.net

Table 3: Physicochemical Properties of the Difluoromethyl Group

This table highlights the key parameters that define the CHF₂ group as a lipophilic hydrogen bond donor, based on studies of anisole (B1667542) and thioanisole (B89551) derivatives.

ParameterValue / ObservationSignificance in Drug DesignSource(s)
Hydrogen Bond Acidity (A)0.085 – 0.126Acts as a hydrogen bond donor, mimicking -OH or -SH. researchgate.netnih.govacs.org
Lipophilicity Change (ΔlogP)-0.1 to +0.4Moderately increases lipophilicity, aiding membrane permeability. nih.govacs.org
Bioisosteric Replacement For-OH, -SH, -NH₂Improves metabolic stability and other ADME properties. researchgate.netresearchgate.net
ΔlogP = logP(XCF₂H) - logP(XCH₃)

Strategic Late-Stage Functionalization for Compound Diversification

Late-stage functionalization (LSF) is a powerful approach in drug discovery that involves introducing key functional groups into a complex, drug-like molecule in the final steps of a synthesis. acs.orgnih.gov This strategy avoids the need for lengthy de novo synthesis for each new analog, accelerating the exploration of a compound's structure-activity relationship (SAR). rsc.org

The introduction of the difluoromethyl group is a prime target for LSF strategies due to its desirable properties. rsc.orgnih.gov Several methods have been developed for the late-stage installation of the CHF₂ group onto aromatic and heteroaromatic cores. rsc.orgnih.gov These methods often employ radical chemistry or metal-catalyzed cross-coupling reactions. rsc.org For example, reagents have been developed that can selectively install a CHF₂ group via C-H activation, allowing for the direct modification of existing lead compounds. rsc.org This enables the rapid generation of a diverse library of analogs from a common precursor, which can then be screened to identify candidates with improved potency and pharmacokinetic profiles.

Development of Fluorine-Containing Synthons and Building Blocks

The strategic synthesis of fluorinated molecules often relies on the development of versatile synthons and building blocks that can be readily incorporated into more complex structures. Difluoromethylated aromatic compounds, such as this compound, are valuable intermediates in this regard. rsc.org The creation of these building blocks has been advanced by the development of novel synthetic methodologies for introducing the difluoromethyl group onto aromatic scaffolds.

Historically, the introduction of the CHF2 group required harsh conditions or the use of reagents that are difficult to handle, such as the ozone-depleting HCF2Cl (Freon 22). cas.cn However, recent decades have seen the emergence of more efficient and milder methods. These can be broadly categorized into radical, transition-metal-catalyzed, and nucleophilic/electrophilic difluoromethylation reactions. rsc.org

A particularly powerful and increasingly utilized strategy is photocatalysis. Visible-light photocatalytic reactions provide an environmentally benign approach to generate difluoromethyl radicals from stable, easy-to-handle precursors like sodium difluoromethanesulfinate (NaSO2CF2H). nih.govmdpi.com These radicals can then engage in C-H functionalization of aromatic and heteroaromatic compounds. nih.govnih.govbham.ac.uk This allows for the direct, late-stage difluoromethylation of complex molecules, a highly desirable feature in drug discovery programs. mdpi.com For instance, photocatalytic methods using an iridium-based catalyst have been shown to effectively difluoromethylate various heteroarenes. mdpi.com Such methods are conceptually applicable for the synthesis of this compound from 1-methoxynaphthalene, providing a key building block for further elaboration.

Once synthesized, these difluoromethylated naphthalenes serve as synthons for constructing diverse molecular architectures. For example, they can be used in cross-coupling reactions, such as the Suzuki coupling, to build larger, more complex structures for biological evaluation. acs.org The utility of these synthons is exemplified in the synthesis of inhibitors for targets like β-secretase (BACE-1), where the difluoronaphthalene scaffold is a key component. acs.org

Structure-Activity Relationship (SAR) Studies on Fluorinated Naphthalene Analogs

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Modifying this scaffold with a difluoromethyl group can profoundly impact a molecule's biological activity, a key consideration in structure-activity relationship (SAR) studies. The unique electronic properties of the CHF2 group—being less lipophilic than the trifluoromethyl (CF3) group and capable of acting as a hydrogen-bond donor—allow it to serve as a bioisosteric replacement for common pharmacophoric groups like hydroxyls or thiols. researchgate.netrsc.org This can lead to enhanced target affinity, improved metabolic stability, and better pharmacokinetic profiles.

A salient example of SAR in this class of compounds is found in the development of inhibitors for β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. acs.orgacs.org Research in this area has explored various scaffolds, and SAR studies have guided their optimization. acs.orgacs.org In the development of aminooxazoline xanthene BACE-1 inhibitors, for example, difluoromethylation was a key step in the synthesis. acs.org SAR investigations revealed that the introduction of specific groups, including fluorinated moieties, on the aromatic rings was critical for potency and selectivity. acs.org

Similarly, studies on other BACE-1 inhibitors with different core structures, such as aminohydantoins and iminopyrimidinones, have consistently shown that substitutions on the aromatic portions of the molecule are crucial for optimizing interactions within the enzyme's binding pockets. nih.govresearchgate.net While not always involving naphthalene specifically, these studies underscore a general principle: the introduction of groups like CHF2 onto an aromatic ring system is a powerful strategy for modulating biological activity. For naphthalene analogs, the position and nature of substituents are critical. For example, in a series of naphthalene diimide G-quadruplex ligands, modifications to the groups attached to the naphthalene core led to significant variations in anticancer and antiparasitic activity, although a clear correlation with G4 binding was not established, suggesting other mechanisms of action may be at play. nih.gov

Future Directions in the Synthesis and Application of Difluoromethylated Naphthalenes

The future of difluoromethylated naphthalenes is pointed toward greater efficiency in synthesis and broader applications in life sciences and materials. A major trend is the continued development of advanced synthetic methods. Photocatalytic C-H difluoromethylation is a particularly promising frontier, offering the potential for highly selective and environmentally friendly synthesis under mild conditions. mdpi.comnih.govbham.ac.uk The design of novel photocatalysts, such as covalent organic frameworks (COFs) with dual active centers, is enhancing the efficiency and substrate scope of these reactions, making the synthesis of compounds like this compound and its analogs more accessible. nih.govbham.ac.uk

In medicinal chemistry, the unique properties of the CHF2 group ensure its continued exploration in drug design. nih.gov As our understanding of SAR for fluorinated compounds deepens, we can expect more rational design of difluoromethylated naphthalene derivatives as potent and selective therapeutic agents for a wide range of diseases, from neurodegenerative disorders to cancer. nih.govacs.org The ability to use these compounds as versatile building blocks will facilitate the creation of libraries of structurally diverse molecules, accelerating the discovery of new lead compounds. nih.gov

Beyond pharmaceuticals, the influence of fluorine on molecular properties suggests potential applications in agrochemicals and advanced materials. The stability and unique electronic nature conferred by the difluoromethyl group could be harnessed to create new pesticides or functional organic materials with tailored properties. The growing interest in fluorinated compounds across scientific disciplines indicates a bright future for the synthesis and application of difluoromethylated naphthalenes.

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethyl)-3-methoxynaphthalene, and how do reaction conditions influence yield and purity?

The synthesis typically involves selective fluorination of the naphthalene core. Key methods include:

  • Nucleophilic fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoromethyl groups .
  • Electrophilic substitution : Controlled monofluoromethylation via electrophilic agents (e.g., Selectfluor) under inert conditions .
  • Radical-mediated reactions : Free-radical initiators (e.g., AIBN) enable regioselective difluoromethylation .

Critical factors :

  • Temperature : Excess heat can lead to side reactions (e.g., ring-opening or over-fluorination). Optimal range: 0–40°C .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction homogeneity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization ensures >95% purity .
Reaction StepReagents/ConditionsYield RangePurity Post-Purification
DifluoromethylationDAST, 25°C, DCM60–75%90–95%
MethoxylationNaOMe, MeOH, reflux80–90%>98%

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Primary methods :

  • ¹H/¹⁹F NMR : Confirms substituent positions and fluorine coupling patterns. For example, the difluoromethyl group (-CF₂H) shows a triplet (J = 56 Hz) in ¹⁹F NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 245.08) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly steric effects from fluorine substituents .

Comparative analysis :

TechniqueKey DataLimitations
¹H NMRChemical shifts for aromatic protons (δ 6.8–8.2 ppm)Overlap in crowded regions
¹⁹F NMRDistinct CF₂/CF₃ signals (δ -110 to -125 ppm)Requires specialized probes
IRC-F stretches (1000–1300 cm⁻¹)Less specific for regiochemistry

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s metabolic stability and interaction with biological targets compared to non-fluorinated analogs?

The difluoromethyl group (-CF₂H) enhances:

  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, increasing half-life (t₁/₂ > 6 hrs in hepatic microsomes) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Target binding : Fluorine’s van der Waals radius (1.47 Å) allows tight fitting into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Case study : In enzyme inhibition assays, this compound showed 10-fold higher IC₅₀ against COX-2 than its non-fluorinated counterpart due to enhanced hydrophobic interactions .

Q. What computational methods are employed to predict the reactivity and binding modes of this compound with therapeutic targets?

Key approaches :

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like COX-2 or EGFR. The compound’s naphthalene core aligns with aromatic residues (e.g., Phe504 in COX-2) .
  • Molecular dynamics (MD) simulations : Analyzes stability of ligand-protein complexes over 100-ns trajectories. Fluorine atoms reduce conformational flexibility, stabilizing interactions .
  • QSAR modeling : Relates substituent electronegativity to bioactivity (e.g., fluorine’s Hammett σₘ value = 0.34) .

Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.85) in kinase assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological strategies :

  • Systematic review frameworks : Follow ATSDR guidelines (Table B-1) to assess study quality, including dose-response consistency and control groups .
  • Meta-analysis : Pool data from in vitro/in vivo studies using random-effects models to account for variability in cell lines (e.g., HepG2 vs. HEK293) or exposure routes .
  • Bias assessment : Apply risk-of-bias tools (Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting .

Example : Discrepancies in cytotoxicity (IC₅₀ = 5–50 μM) were traced to differences in assay conditions (e.g., serum concentration in cell media) .

Q. What are the challenges in assessing the environmental fate of fluorinated naphthalene derivatives like this compound?

Key challenges :

  • Persistence : The C-F bond resists hydrolysis and microbial degradation, leading to bioaccumulation (BCF > 500 in fish models) .
  • Analytical detection : Low environmental concentrations (ppt levels) require advanced LC-MS/MS methods with isotopic dilution .
  • Toxicity profiling : Use OECD Test Guidelines (e.g., OECD 201/202) for algal growth inhibition and Daphnia magna acute toxicity .

Mitigation strategies :

ParameterMethodFinding
PhotodegradationUV/Vis exposure (λ = 254 nm)t₁/₂ = 48 hrs (produces fluorinated quinones)
BiodegradationOECD 301F (modified Sturm test)<20% degradation in 28 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.